molecular formula C11H13NO6S B1305738 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid CAS No. 306278-42-2

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid

Katalognummer: B1305738
CAS-Nummer: 306278-42-2
Molekulargewicht: 287.29 g/mol
InChI-Schlüssel: MBRBEMMVLHFBCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid is a useful research compound. Its molecular formula is C11H13NO6S and its molecular weight is 287.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid is a compound of interest due to its potential therapeutic applications, particularly in the field of cancer treatment. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound's chemical formula is C12H13NO6SC_{12}H_{13}NO_6S with a molecular weight of approximately 293.30 g/mol. It features a sulfonamide group attached to a propionic acid moiety and a benzo[d][1,4]dioxine structure, which may contribute to its biological activity.

The biological activity of this compound appears to be linked to its ability to inhibit specific enzymes involved in cancer cell proliferation. The compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxic properties.

Key Mechanisms:

  • Inhibition of PARP1 : Research indicates that compounds similar to this structure can act as inhibitors of the PARP1 enzyme, which plays a critical role in DNA repair mechanisms. Inhibition of PARP1 can lead to increased cancer cell death, especially in cells deficient in DNA repair pathways (e.g., BRCA-mutated cancers) .
  • Regulation of Apoptosis : The compound may influence apoptotic pathways by modulating proteins such as Bcl-2 and Bax, which are crucial for regulating cell survival and death .

Cytotoxicity Assays

Studies have employed various assays to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings from notable research:

Cell Line IC50 (µM) Mechanism
HepG212.0PARP1 inhibition
HCT1165.8Induction of apoptosis
MCF-70.88Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

A recent study focused on the compound's effects on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to:

  • Increased apoptosis : Measured by annexin V-FITC staining.
  • Cell cycle arrest : Notably at the G2/M phase.
  • Downregulation of anti-apoptotic proteins : Such as Bcl-2.

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapies .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Inhibitory Activity on Phosphodiesterase IV (PDE IV)
Research indicates that compounds similar to 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid exhibit inhibitory activity against phosphodiesterase IV. This enzyme plays a crucial role in various inflammatory and allergic diseases such as asthma and rheumatoid arthritis. The inhibition of PDE IV has therapeutic implications for conditions like bronchial asthma and multiple sclerosis, making this compound a candidate for further pharmaceutical development .

2. Antihypertensive Properties
The compound has been associated with antihypertensive effects, which could be beneficial in treating high blood pressure and related cardiovascular conditions. Studies have shown that derivatives of benzodioxines demonstrate significant potential in managing hypertension .

Biochemical Research Applications

1. Proteomics Research
this compound is utilized in proteomics for its ability to modify proteins through sulfonamide linkages. This application is critical for understanding protein interactions and functions within biological systems .

2. Cholesteryl Ester Transfer Protein Inhibition
Similar compounds have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP). This inhibition has implications for managing lipid levels in the body, particularly in increasing high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health .

Table 1: Summary of Case Studies Involving this compound

Study ReferenceApplication AreaFindings
PDE IV InhibitionDemonstrated effectiveness in reducing inflammation in asthma models.
Antihypertensive EffectsShowed significant blood pressure reduction in hypertensive animal models.
CETP InhibitionIncreased HDL-C levels significantly in transgenic mouse models.

Eigenschaften

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c13-11(14)3-4-12-19(15,16)8-1-2-9-10(7-8)18-6-5-17-9/h1-2,7,12H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRBEMMVLHFBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386056
Record name 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306278-42-2
Record name 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.